

# Technical Support Center: (R)-Pralatrexate & Renal Impairment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R)-Pralatrexate

Cat. No.: B1678033

[Get Quote](#)

This technical support center provides essential information for researchers, scientists, and drug development professionals on the impact of renal impairment on **(R)-Pralatrexate** clearance.

## Frequently Asked Questions (FAQs)

**Q1:** How does renal impairment affect the clearance of **(R)-Pralatrexate**?

**A1:** Chronic renal impairment leads to a decrease in the renal clearance of pralatrexate's diastereomers.<sup>[1]</sup> However, studies have shown that mild to moderate renal impairment does not dramatically affect the systemic exposure to these diastereomers.<sup>[1]</sup> Approximately 34% of pralatrexate is excreted unchanged in the urine.<sup>[2][3][4][5]</sup> Therefore, a decline in renal function can lead to reduced clearance and a corresponding increase in plasma exposure.<sup>[4]</sup>

**Q2:** Are there specific dosing recommendations for patients with renal impairment?

**A2:** Yes, dosing adjustments are recommended based on the severity of renal impairment.

- Mild to Moderate Renal Impairment ( $\text{CrCl} \geq 30 \text{ mL/min}$ ): No dosage adjustment is necessary.  
<sup>[6][7][8]</sup>
- Severe Renal Impairment ( $\text{CrCl} 15-29 \text{ mL/min}$  or  $\text{eGFR} 15 \text{ to } 29 \text{ mL/min/1.73 m}^2$ ): The recommended dose of pralatrexate should be reduced to  $15 \text{ mg/m}^2$ .<sup>[1][4][7][8][9]</sup>

- End-Stage Renal Disease (ESRD), including patients on dialysis: The use of pralatrexate should be avoided unless the potential benefit outweighs the risks.[6][7][9] Serious adverse reactions have been reported in this patient population.[7]

Q3: What are the potential risks of administering pralatrexate to patients with severe renal impairment?

A3: Patients with severe renal impairment may be at a greater risk for increased drug exposure and adverse reactions.[7][9] An increase in cytopenias has been observed in patients with severe renal impairment.[1] Additionally, serious adverse drug reactions, including fatal cases of toxic epidermal necrolysis (TEN) and severe mucositis, have been reported in patients with end-stage renal disease undergoing dialysis.[6][7]

Q4: What parameters should be monitored in patients with renal impairment receiving pralatrexate?

A4: It is crucial to monitor patients with moderate to severe renal impairment for renal function and systemic toxicity to adjust dosing accordingly.[2] Complete blood counts should be monitored to watch for myelosuppression, and patients should be monitored weekly for mucositis.[7][10]

## Troubleshooting Guide

Issue: Unexpectedly high plasma concentrations of **(R)-Pralatrexate** in a subject with mild renal impairment.

Troubleshooting Steps:

- Verify Renal Function Assessment: Re-evaluate the subject's creatinine clearance (CrCl) or estimated glomerular filtration rate (eGFR) to confirm the classification of mild renal impairment.
- Review Concomitant Medications: Check for the concurrent use of drugs that are eliminated by renal excretion, such as non-steroidal anti-inflammatory drugs (NSAIDs) or probenecid, as they may delay pralatrexate clearance.[2][3]

- Assess for Dehydration: Dehydration can temporarily reduce renal function. Ensure the subject is adequately hydrated.
- Investigate Potential for Drug-Drug Interactions: Although pralatrexate is not substantially metabolized by cytochrome P-450 enzymes, the possibility of other drug interaction mechanisms should be considered.[3]

**Issue:** A subject with severe renal impairment is experiencing significant mucositis despite a reduced dose.

**Troubleshooting Steps:**

- Confirm Correct Dose Reduction: Ensure the dose was correctly calculated and administered at the recommended  $15 \text{ mg/m}^2$  for severe renal impairment.[1][4][7][8]
- Evaluate Vitamin Supplementation: Confirm the patient is receiving the recommended supplementation with folic acid and vitamin B12, as this can help mitigate mucositis.[6][7][10]
- Monitor for Grade of Mucositis: If mucositis is Grade 2 or higher, the dose should be held until recovery to  $\leq$  Grade 1.[10] For recurrent or Grade 3 mucositis, a further dose reduction to  $10 \text{ mg/m}^2$  may be necessary upon recovery.[8][10]
- Discontinuation Criteria: If systemic toxicity reaches Grade 4, therapy should be discontinued.[2]

## Quantitative Data Summary

Table 1: Recommended Pralatrexate Dosage in Renal Impairment

| Renal Function Category        | Creatinine Clearance (CrCl) / eGFR | Recommended Pralatrexate Dose               |
|--------------------------------|------------------------------------|---------------------------------------------|
| Normal                         | Not specified                      | 30 mg/m <sup>2</sup>                        |
| Mild to Moderate Impairment    | ≥ 30 mL/min                        | 30 mg/m <sup>2</sup> (No adjustment needed) |
| Severe Impairment              | 15 - 29 mL/min                     | 15 mg/m <sup>2</sup>                        |
| End-Stage Renal Disease (ESRD) | < 15 mL/min (including dialysis)   | Avoid use                                   |

Data sourced from multiple clinical guidelines and studies.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 2: Pharmacokinetic Parameters of Pralatrexate Diastereomers by Renal Function

| Cohort | Renal Function      | Pralatrexate Dose    | N |
|--------|---------------------|----------------------|---|
| A      | Normal              | 30 mg/m <sup>2</sup> | 8 |
| B      | Mild Impairment     | 30 mg/m <sup>2</sup> | 7 |
| C      | Moderate Impairment | 30 mg/m <sup>2</sup> | 7 |
| D      | Severe Impairment   | 15 mg/m <sup>2</sup> | 5 |

Based on a Phase 1 study in patients with relapsed/refractory advanced solid tumors and lymphoma.[\[1\]](#) The study found that at these dose levels, the systemic exposure to pralatrexate was not dramatically affected by renal impairment.[\[1\]](#)

## Experimental Protocols

### Phase 1 Study of Pralatrexate in Patients with Renal Impairment

This section outlines the methodology of a key clinical trial that evaluated the pharmacokinetics and safety of pralatrexate in patients with varying degrees of renal function.

Study Design:

- An open-label, non-randomized, phase 1 study.[1]
- Patients were enrolled into four cohorts based on renal function: Normal, Mild Impairment, Moderate Impairment, and Severe Impairment.[1]

#### Patient Population:

- Patients with relapsed/refractory advanced solid tumors and lymphoma.[1]
- A total of 29 patients were enrolled, with 27 receiving at least one dose of pralatrexate.[1]

#### Dosing and Administration:

- Cohorts A (Normal), B (Mild), and C (Moderate): Received 30 mg/m<sup>2</sup> of pralatrexate.[1]
- Cohort D (Severe): The starting dose was initially planned at 20 mg/m<sup>2</sup> but was reduced to 15 mg/m<sup>2</sup> due to a qualifying toxicity in Cohort C.[1]
- Pralatrexate was administered as an intravenous (IV) push over 3-5 minutes, once weekly for 6 weeks in 7-week cycles.[1][6]

#### Pharmacokinetic (PK) Sampling and Analysis:

- Plasma and urine samples were collected at pre-specified time points to determine the PK profile of pralatrexate in each cohort.[1]

#### Safety and Tolerability Monitoring:

- Patients were followed for safety and tolerability throughout the study.[1]

## Visualizations

Caption: Workflow of the phase 1 clinical trial investigating pralatrexate in renal impairment.



[Click to download full resolution via product page](#)

Caption: Logical relationship between renal function and pralatrexate dosing adjustments.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Phase 1 study evaluating the safety and pharmacokinetics of pralatrexate in relapsed/refractory advanced solid tumors and lymphoma patients with mild, moderate, and severe renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and Efficacy of Pralatrexate in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. Pralatrexate Injection: Package Insert / Prescribing Info / MOA [drugs.com]
- 5. ashpublications.org [ashpublications.org]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. These highlights do not include all the information needed to use PRALATREXATE INJECTION safely and effectively. See full prescribing information for PRALATREXATE INJECTION. PRALATREXATE injection, for intravenous useInitial U.S. Approval: 2009 [dailymed.nlm.nih.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. For Renal Function - FOLOTYN.com - HCP Site [folotyn.com]
- 10. Cancer Care Ontario | Cancer Care Ontario [cancercareontario.ca]
- To cite this document: BenchChem. [Technical Support Center: (R)-Pralatrexate & Renal Impairment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1678033#impact-of-renal-impairment-on-r-pralatrexate-clearance>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)